1-(3-chloro-4-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one
Description
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Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-12-7-8-14(10-15(12)20)23-11-13(9-18(23)24)19-21-16-5-3-4-6-17(16)22(19)2/h3-8,10,13H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXNAMOTDAJSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chloro-4-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one , also known by its IUPAC name, is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Structure
- Molecular Formula : C16H17ClN2O
- Molecular Weight : 288.77 g/mol
- CAS Number : Not explicitly listed in the provided sources.
The compound features a pyrrolidinone core substituted with a chlorinated aromatic ring and a benzodiazole moiety, which may contribute to its biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, research on related compounds has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Activity
The compound's structural features suggest it may interact with cellular targets involved in cancer progression. Preliminary studies have indicated that similar benzodiazole derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Specific mechanisms proposed include the modulation of apoptotic pathways and interference with cellular signaling cascades .
Neuroprotective Effects
Some studies have explored the neuroprotective potential of benzodiazole-containing compounds. These studies suggest that such compounds may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against resistant strains | |
| Anticancer | Inhibition of cell proliferation | |
| Neuroprotective | Reduction of oxidative stress |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of related benzodiazole derivatives. The results indicated that these compounds could inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .
Case Study 2: Neuroprotection
In another study focusing on neuroprotection, researchers evaluated the effects of similar compounds on neuronal cell cultures exposed to oxidative stress. The findings revealed a significant reduction in cell death and maintenance of mitochondrial function, suggesting potential therapeutic applications for neurodegenerative diseases like Alzheimer's .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that compounds with structural similarities to 1-(3-chloro-4-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one can induce apoptosis in cancer cells. For instance, derivatives of benzodiazole have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and mitochondrial dysfunction .
Neurological Applications
The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders such as anxiety and depression. Research indicates that similar benzodiazole derivatives can act as anxiolytics by modulating GABAergic activity.
Case Studies
Several studies have explored the applications of related compounds:
Case Study 1: Anticancer Properties
A study conducted by researchers at the University of Aveiro investigated a series of benzodiazole derivatives, including those structurally related to this compound. The results indicated significant inhibition of cell proliferation in various cancer cell lines, with IC50 values ranging from 10 to 30 µM. The study concluded that these compounds could serve as lead structures for further drug development targeting cancer .
Case Study 2: Neuropharmacological Effects
Another research effort focused on the neuropharmacological effects of benzodiazole derivatives, revealing their potential as anxiolytic agents. In animal models, these compounds demonstrated a reduction in anxiety-like behavior when administered at specific dosages (e.g., 5–20 mg/kg), suggesting their viability for treating anxiety disorders .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing this compound?
Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the benzodiazole core and subsequent coupling with the pyrrolidinone moiety. Key steps include:
- Coupling Reactions : Use of palladium-catalyzed cross-coupling or nucleophilic substitution to attach the 3-chloro-4-methylphenyl group to the pyrrolidinone ring .
- Cyclization : Acid- or base-mediated cyclization under controlled temperatures (60–100°C) to form the benzodiazole ring system .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while protic solvents (e.g., ethanol) improve crystallization .
- Catalysts : Triethylamine or DBU is often used to deprotonate intermediates and accelerate acylation/alkylation steps .
Yield Optimization : Reaction times of 12–24 hours and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) typically yield >40% purity .
Advanced: How can structural modifications to the benzodiazole or pyrrolidinone moieties enhance target selectivity?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on:
- Benzodiazole Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 4-position increases binding affinity to adenosine receptors, as shown in analogs with IC₅₀ values <100 nM .
- Pyrrolidinone Substituents : Methyl or phenyl groups at the 1-position improve metabolic stability, while hydroxylation at the 3-position reduces cytotoxicity in hepatic cell lines (e.g., HepG2) .
- Validation : Computational docking (AutoDock Vina) and in vitro assays (radioligand binding) validate interactions with targets like A₂A adenosine receptors .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., δ 7.2–8.1 ppm for benzodiazole protons) and detects diastereomers in the pyrrolidinone ring .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with ESI-MS detect impurities (<2%) and verify molecular ions ([M+H]+ m/z 410.1) .
- X-ray Crystallography : Resolves stereochemistry; analogs show a puckered pyrrolidinone ring with a dihedral angle of 15.8° between benzodiazole and phenyl planes .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives. For example, adenosine receptor antagonism assays should use consistent cAMP detection methods (ELISA vs. luminescence) .
- Solubility Issues : Use DMSO concentrations <0.1% in cell-based assays to avoid artifacts. Pre-saturate solutions with PBS (pH 7.4) for in vitro testing .
- Metabolite Interference : LC-MS/MS metabolomics identifies active metabolites (e.g., N-demethylated derivatives) that may contribute to observed effects .
Basic: What in vitro models are suitable for initial pharmacological screening?
Methodological Answer:
- Receptor Binding Assays : Radiolabeled ligands (³H-CCPA for A₁ adenosine receptors) quantify displacement at 10 nM–10 μM compound concentrations .
- Cell Viability Assays : MTT or resazurin assays in HEK293 or SH-SY5Y cells assess cytotoxicity (IC₅₀ typically >50 μM for safe candidates) .
- Enzyme Inhibition : Fluorescence-based assays (e.g., HDAC inhibition) using acetylated lysine substrates and TSA controls .
Advanced: What strategies improve blood-brain barrier (BBB) penetration for neurological targets?
Methodological Answer:
- Lipophilicity Optimization : LogP values of 2–3 (calculated via ChemAxon) enhance passive diffusion. Introduce fluorine atoms to reduce P-glycoprotein efflux .
- Prodrug Design : Esterification of hydroxyl groups increases BBB permeability (e.g., tert-butyl esters show 3× higher brain/plasma ratios in rodent models) .
- In Silico Modeling : Predict BBB penetration using SwissADME or BOILED-Egg models, validated with in situ perfusion assays .
Basic: How is crystallinity controlled during scale-up synthesis?
Methodological Answer:
- Solvent Antisolvent Pairing : Use ethanol/water mixtures to induce nucleation. Slow cooling (0.5°C/min) yields larger, purer crystals .
- Polymorph Screening : High-throughput crystallization (96-well plates) with 10 solvents identifies stable Form I (melting point 235–237°C) .
Advanced: What computational methods predict off-target interactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
